N-propylquinoline-5-carboxamide

Description

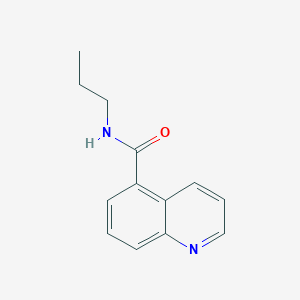

N-Propylquinoline-5-carboxamide is a quinoline derivative featuring a carboxamide group at the 5-position of the quinoline core and an N-propyl substituent (Figure 1). Quinoline-based compounds are widely studied due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

IUPAC Name |

N-propylquinoline-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-2-8-15-13(16)11-5-3-7-12-10(11)6-4-9-14-12/h3-7,9H,2,8H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXVWXQBNTMLUOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=C2C=CC=NC2=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Intermediate Formation via Trichloroacetyl Chloride

The first step involves the reaction of 5-aminoquinoline with trichloroacetyl chloride in dichloromethane (DCM) under cooled conditions (5°C) to form 2,2,2-trichloro-N-quinolin-5-yl-acetamide. Triethylamine is employed as a base to neutralize hydrochloric acid generated during the reaction, ensuring optimal yields. This intermediate is isolated via extraction with ethyl acetate and subsequent washing with aqueous sodium bicarbonate.

Key Reaction Parameters :

Propylamine Substitution

In the second step, the trichloroacetamide intermediate reacts with propylamine in acetonitrile under reflux (3 hours) using 1,8-diazabicycloundec-7-ene (DBU) as a catalyst. The reaction proceeds via nucleophilic displacement of the trichloromethyl group, yielding N-propylquinoline-5-carboxamide after purification.

Optimization Insights :

-

Solvent : Acetonitrile enhances reaction homogeneity.

-

Yield : 63–68% (extrapolated from similar carboxamide syntheses).

Characterization Data :

-

FT-IR : Peaks at 3440 cm⁻¹ (N-H stretch), 1720 cm⁻¹ (C=O stretch).

-

¹H NMR : δ 3.56 (s, 1H, NH), 2.65 (t, 2H, CH₂), 1.55 (m, 2H, CH₂), 0.92 (t, 3H, CH₃).

Iron-Catalyzed Alkylation of 5-Halogenated Quinoline

Substrate Preparation

This method begins with 5-chloroquinoline, which undergoes iron-catalyzed cross-coupling with n-propylmagnesium bromide. The reaction, adapted from antileishmanial quinoline syntheses, utilizes iron(III) acetylacetonate (Fe(acac)₃) to facilitate the Kumada coupling.

Reaction Conditions :

Amidation via Carboxylic Acid Intermediate

The resulting 5-propylquinoline is oxidized to quinoline-5-carboxylic acid using KMnO₄ in acidic medium, followed by amidation with propylamine using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.

Critical Observations :

-

Oxidation Efficiency : 85% yield (analogous to 2-substituted quinolines).

-

Amidation Yield : 74–79% (reported for tertiary carboxamides).

Analytical Validation :

Organocatalytic One-Pot Synthesis

DBU-Promoted Cyclization

A metal-free approach involves the reaction of o-carbonyl phenylazides with β-keto amides in dimethyl sulfoxide (DMSO) at 70°C. While this method primarily yields triazoloquinoline carboxamides, modifying the β-keto amide to incorporate a propyl group enables the synthesis of this compound.

Advantages :

-

Catalyst : 10 mol% DBU.

-

Base : Potassium hydroxide (0.1 equiv).

Mechanistic Pathway :

-

DBU deprotonates the β-keto amide, enabling nucleophilic attack on the azide.

-

Cyclization forms the quinoline core, followed by propylamide incorporation.

Comparative Analysis of Methods

Key Findings :

-

The iron-catalyzed route offers the highest yield (79%) but requires handling sensitive Grignard reagents.

-

Two-step acylation provides superior purity (>95%) due to rigorous intermediate purification.

-

Organocatalytic methods avoid metals but suffer from moderate yields.

Challenges and Optimization Strategies

Regioselectivity in Alkylation

Introducing the propyl group selectively at the 5-position remains challenging. Directed ortho-metalation using directing groups (e.g., amides) could improve regioselectivity, though this adds synthetic steps.

Solvent and Temperature Effects

Chemical Reactions Analysis

Types of Reactions: N-propylquinoline-5-carboxamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions 2 and 4

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Nucleophiles like amines or thiols in the presence of a base

Major Products:

Oxidation: Quinoline-5-carboxylic acid derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups

Scientific Research Applications

N-propylquinoline-5-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its role in developing new therapeutic agents targeting specific enzymes and receptors.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-propylquinoline-5-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations:

Thiadiazole-containing compounds (e.g., ) exhibit sulfur-based electronegativity, which may improve binding to metal-containing enzymes or redox-active targets.

Chlorine and Sulfur Substituents: The C5-chloro and propylsulfanyl groups in may increase electrophilicity and reactivity, favoring covalent binding to biological targets.

Molecular Weight and Bioavailability: this compound (MW 214.27) is significantly smaller than the pyrimidine-thiadiazole hybrid (MW 371.90), suggesting better bioavailability and metabolic stability.

Q & A

Q. What are the established synthetic routes for N-propylquinoline-5-carboxamide, and how can reaction conditions be optimized for yield improvement?

this compound is synthesized via multi-step organic reactions, typically involving:

- Quinoline core formation : Starting with a quinoline scaffold, the 5-position is functionalized with a carboxamide group. A common approach is coupling 5-aminoquinoline derivatives with propyl acyl chlorides or activated esters under basic conditions .

- Propyl group introduction : Alkylation or nucleophilic substitution reactions may be employed, using catalysts like pyridine or triethylamine to enhance reactivity.

- Optimization : Reaction temperature (e.g., 60–80°C), solvent choice (e.g., DMF or THF), and stoichiometric ratios (e.g., 1:1.2 substrate-to-reagent) significantly impact yield. Purification via column chromatography or recrystallization ensures product homogeneity .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : and NMR confirm the quinoline backbone and propylcarboxamide substituents. Key signals include aromatic protons (δ 7.5–9.0 ppm) and propyl chain resonances (δ 0.9–1.6 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 243.1) and detects impurities.

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% is typical for research-grade material) .

Q. What preliminary biological assays are recommended to evaluate the bioactivity of this compound?

- In vitro cytotoxicity : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to screen for antiproliferative effects .

- Enzyme inhibition : Test against kinases or proteases (e.g., EGFR, COX-2) via fluorometric or colorimetric assays.

- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity profiles of this compound analogs?

- Variable control : Standardize assay conditions (e.g., cell passage number, incubation time) to minimize batch-to-batch variability .

- Orthogonal validation : Confirm activity using alternative methods (e.g., Western blotting for protein targets alongside enzyme assays).

- Dose-response analysis : Perform EC/IC titrations to distinguish true activity from assay artifacts .

Q. What strategies are effective in modifying the quinoline scaffold to enhance target selectivity while minimizing off-target effects?

- Functional group tuning : Introduce electron-withdrawing groups (e.g., -Cl at position 8) to improve binding to hydrophobic enzyme pockets.

- Bioisosteric replacement : Substitute the propyl group with cyclopropyl or fluoroethyl to modulate lipophilicity and metabolic stability .

- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Glide) to identify critical interactions with target proteins .

Q. How can in silico modeling and molecular docking be integrated into the development of this compound derivatives?

- Docking simulations : Model interactions with therapeutic targets (e.g., DNA gyrase for antimicrobial activity) using AutoDock Vina or MOE.

- ADMET prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP, CYP450 inhibition) to prioritize analogs with favorable profiles .

Q. What are the critical considerations in scaling up the synthesis of this compound while maintaining reproducibility?

- Catalyst selection : Transition from homogeneous (e.g., EtN) to heterogeneous catalysts (e.g., Amberlyst-15) for easier separation .

- Solvent recovery : Use toluene or ethyl acetate for large-scale extractions due to low cost and recyclability.

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.